Methyl 6-phenylhexa-2,4-dienoate is an organic compound characterized by its unique structure and diverse applications in scientific research. It belongs to the class of esters, specifically those derived from unsaturated carboxylic acids. The compound's molecular formula is , and it has a molecular weight of approximately 216.23 g/mol. Its systematic name reflects its structure, which includes a phenyl group and a conjugated diene system.
Methyl 6-phenylhexa-2,4-dienoate can be synthesized through various chemical reactions involving specific precursors. It is commercially available from chemical suppliers and has been utilized in different fields, including organic synthesis and materials science.
This compound is classified under:
The synthesis of methyl 6-phenylhexa-2,4-dienoate typically involves the condensation of benzaldehyde with methyl acetoacetate. This reaction is facilitated by a base catalyst and may include subsequent cyclization and oxidation steps to achieve the desired product.
The molecular structure of methyl 6-phenylhexa-2,4-dienoate features:
Property | Value |
---|---|
CAS Number | 200615-25-4 |
Molecular Formula | |
Molecular Weight | 216.23 g/mol |
IUPAC Name | Methyl 6-phenylhexa-2,4-dienoate |
InChI | InChI=1S/C13H12O3/c1-16-13(15)10-6-5-9-12(14)11-7-3-2-4-8-11/h2-10H,1H3 |
Canonical SMILES | COC(=O)C=CC=CC(=O)C1=CC=CC=C1 |
Methyl 6-phenylhexa-2,4-dienoate can undergo several types of chemical reactions:
Common reagents for these reactions include:
The conditions for these reactions generally require specific temperatures and solvents tailored to the desired transformation.
The mechanism of action for methyl 6-phenylhexa-2,4-dienoate involves its interaction with various enzymes and molecular targets:
This mechanism highlights its potential role in metabolic pathways and biochemical processes.
Methyl 6-phenylhexa-2,4-dienoate is characterized by:
The compound exhibits:
Methyl 6-phenylhexa-2,4-dienoate finds applications across various scientific fields:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3